5-Chloro-2-methoxy-N-{2-[4-(trifluoromethyl)phenyl]ethyl}benzamide
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Overview
Description
5-Chloro-2-methoxy-N-{2-[4-(trifluoromethyl)phenyl]ethyl}benzamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chloro group, a methoxy group, and a trifluoromethylphenyl group attached to a benzamide core. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxy-N-{2-[4-(trifluoromethyl)phenyl]ethyl}benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid and 4-(trifluoromethyl)phenethylamine.
Amidation Reaction: The carboxylic acid group of 5-chloro-2-methoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 4-(trifluoromethyl)phenethylamine to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the amidation reaction under controlled temperature and pressure conditions.
Automated Purification Systems: Employing automated purification systems to ensure consistent product quality and yield.
Quality Control: Implementing rigorous quality control measures to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methoxy-N-{2-[4-(trifluoromethyl)phenyl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of 5-chloro-2-methoxybenzoic acid or 5-chloro-2-methoxybenzaldehyde.
Reduction: Formation of 5-chloro-2-methoxy-N-{2-[4-(trifluoromethyl)phenyl]ethyl}amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-methoxy-N-{2-[4-(trifluoromethyl)phenyl]ethyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methoxy-N-{2-[4-(trifluoromethyl)phenyl]ethyl}benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-{2-[4-(sulfamoyl)phenyl]ethyl}benzamide: Similar structure but with a sulfamoyl group instead of a trifluoromethyl group.
5-Chloro-2-methoxy-N-{2-[4-(methyl)phenyl]ethyl}benzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
5-Chloro-2-methoxy-N-{2-[4-(trifluoromethyl)phenyl]ethyl}benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.
Properties
CAS No. |
87262-55-3 |
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Molecular Formula |
C17H15ClF3NO2 |
Molecular Weight |
357.8 g/mol |
IUPAC Name |
5-chloro-2-methoxy-N-[2-[4-(trifluoromethyl)phenyl]ethyl]benzamide |
InChI |
InChI=1S/C17H15ClF3NO2/c1-24-15-7-6-13(18)10-14(15)16(23)22-9-8-11-2-4-12(5-3-11)17(19,20)21/h2-7,10H,8-9H2,1H3,(H,22,23) |
InChI Key |
CVLLNJCVKIUBNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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